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molecular formula C27H26P2 B8475622 Phosphine, (1-methylethylidene)bis[diphenyl- CAS No. 57585-26-9

Phosphine, (1-methylethylidene)bis[diphenyl-

Cat. No. B8475622
M. Wt: 412.4 g/mol
InChI Key: LRLQQERNMXHASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803384B2

Procedure details

A mixture of 3-iodobenzamide (4.28 g, 17.3 mmol), water (25.00 g, 1387.7 mmol), triethylamine (8.00 g, 79.1 mmol), palladium(II) acetate (0.28 g, 1.2 mmol), and bis(diphenylphosphino)propane (0.52 g, 1.3 mmol) in acetonitrile (50 mL) was pressurized to 40 psi with carbon monoxide and the pressure was released. After six such cycles, the bottle was pressurized again and the contents were stirred at 85° C. for 3 h. The reaction mixture was cooled to room temperature and depressurized. The solvent was evaporated and ethyl acetate (200 mL) was added. The solution was filtered and then extracted with water (2×200 mL). The combined aqueous layers were acidified with 12 M HCl to pH 0. The solid was filtered off and air-dried to give 3-carboxybenzamide (1.93 g, 87%) as a yellow solid
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
IC1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](N)=[O:6].[OH2:11].C([N:14]([CH2:17][CH3:18])CC)C.C1(P(C(P(C2C=CC=CC=2)C2C=CC=CC=2)(C)C)C2C=CC=CC=2)C=CC=CC=1.[C]=[O:49]>C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:5]([C:4]1[CH:3]=[C:18]([CH:10]=[CH:9][CH:8]=1)[C:17]([NH2:14])=[O:49])([OH:11])=[O:6] |f:6.7.8,^3:47|

Inputs

Step One
Name
Quantity
4.28 g
Type
reactant
Smiles
IC=1C=C(C(=O)N)C=CC1
Name
Quantity
25 g
Type
reactant
Smiles
O
Name
Quantity
8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.52 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C(C)(C)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.28 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the contents were stirred at 85° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate (200 mL) was added
FILTRATION
Type
FILTRATION
Details
The solution was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with water (2×200 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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